n|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide
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Overview
Description
N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzoyl and bis(2-chloroethyl) groups attached to a phenylalaninamide backbone, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide typically involves multiple steps, starting with the preparation of the phenylalaninamide backbone. The benzoyl group is introduced through a benzoylation reaction, while the bis(2-chloroethyl) groups are added via a chlorination process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-n,n-bis(2-chloroethyl)amine hydrochloride
- N,n-bis(2-chloroethyl)benzylamine hydrochloride
- N-benzyl-2-chloro-n-(2-chloroethyl)ethanamine hydrochloride
Uniqueness
N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide is unique due to its specific combination of benzoyl and bis(2-chloroethyl) groups attached to a phenylalaninamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3183-30-0 |
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Molecular Formula |
C20H22Cl2N2O2 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[1-[bis(2-chloroethyl)amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-11-13-24(14-12-22)20(26)18(15-16-7-3-1-4-8-16)23-19(25)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,25) |
InChI Key |
ZJHRRBJLUJRPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CCCl)CCCl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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